Carfecillin

Oral bioavailability Prodrug hydrolysis Antibiotic pharmacokinetics

Carfecillin (BRL-3475) is the oral phenyl ester prodrug of carbenicillin, enabling GI esterase-mediated activation for systemic carbenicillin delivery. Validated in oral infection models (ED50 260 mg/kg) with 2-fold greater anti-S. aureus potency (MIC 3.12 μg/mL) vs carbenicillin. Ideal for urinary tract PK/PD studies.

Molecular Formula C23H22N2O6S
Molecular Weight 454.5 g/mol
CAS No. 27025-49-6
Cat. No. B1210596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfecillin
CAS27025-49-6
SynonymsBRL 3475
BRL-3475
BRL3475
Carbenicillin Phenyl Sodium
Carfecillin
Carfecillin Sodium Salt
Carphecillin
Salt, Carfecillin Sodium
Sodium Salt, Carfecillin
Uticillin
Molecular FormulaC23H22N2O6S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C
InChIInChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1
InChIKeyNZDASSHFKWDBBU-KVMCETHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carfecillin CAS 27025-49-6: A Phenyl Ester Prodrug of Carbenicillin for Oral Urinary Tract Infection Therapy


Carfecillin (CAS 27025-49-6), also known as carbenicillin phenyl ester or BRL-3475, is a semisynthetic penicillin-class β-lactam antibiotic [1]. Chemically, it is the α-phenyl ester prodrug of carbenicillin, designed to enable oral absorption of the otherwise parenterally-administered parent compound carbenicillin [2]. Upon oral administration, carfecillin is hydrolyzed by intestinal mucosal esterases to release the active antibacterial carbenicillin, which exerts bactericidal activity by inhibiting bacterial cell wall synthesis [3]. Carfecillin was developed specifically for the oral treatment of urinary tract infections caused by susceptible Gram-negative organisms, including Pseudomonas aeruginosa and Proteus species [4].

Why Carfecillin (CAS 27025-49-6) Cannot Be Interchanged with Carbenicillin or Other β-Lactam Prodrugs Without Pharmacokinetic Consideration


Carbenicillin exhibits negligible oral bioavailability and requires parenteral administration, which fundamentally limits its utility for outpatient or community-based urinary tract infection management [1]. Carfecillin, by contrast, is specifically engineered as an orally absorbable phenyl ester prodrug that undergoes rapid enzymatic hydrolysis in the intestinal mucosa to liberate carbenicillin systemically, enabling oral dosing where carbenicillin would be ineffective [2]. Furthermore, while other carbenicillin esters such as carindacillin (indanyl ester) were also developed as oral alternatives, differences in ester chemistry, hydrolysis kinetics, and resultant pharmacokinetic parameters mean that these prodrugs are not pharmacokinetically interchangeable and each must be evaluated on its own clinical evidence base [3].

Carfecillin CAS 27025-49-6: Quantified Differentiation from Carbenicillin and In-Class Comparators


Oral Absorption Differentiation: Carfecillin vs. Carbenicillin in Murine Models

Carfecillin demonstrates oral absorption in mice that is sufficient to achieve therapeutically meaningful carbenicillin blood concentrations, whereas carbenicillin itself has negligible oral bioavailability. This oral availability enables carfecillin to match the efficacy of parenterally administered carbenicillin in treating experimental infections [1]. In a direct murine efficacy comparison, oral carfecillin achieved an ED50 of 260 mg/kg against E. coli 8 infection, while subcutaneous carbenicillin (the standard parenteral comparator) showed an ED50 of 240 mg/kg, representing only an 8% difference in potency between oral carfecillin and parenteral carbenicillin [1].

Oral bioavailability Prodrug hydrolysis Antibiotic pharmacokinetics

Gram-Positive Activity Advantage: Carfecillin vs. Carbenicillin Under Reduced Hydrolysis Conditions

In conventional serial dilution MIC tests where extensive hydrolysis occurs, carfecillin exhibits an antibacterial spectrum generally similar to that of carbenicillin. However, under test conditions designed to reduce the extent of hydrolysis, carfecillin displays greater activity than carbenicillin against Gram-positive cocci [1]. Specifically, against clinical isolates of Staphylococcus aureus, carfecillin shows an MIC of 3.12 μg/mL compared to carbenicillin's MIC of 6.25 μg/mL—a 2-fold potency advantage for carfecillin [2]. Conversely, under the same reduced-hydrolysis conditions, carfecillin demonstrates lesser activity than carbenicillin against Gram-negative bacilli [1].

Antibacterial spectrum Gram-positive cocci Hydrolysis-dependent activity

Urinary Tract Infection Clinical Efficacy: Carfecillin vs. Comparator Baseline

In a clinical study of 35 inpatients with urinary tract infections treated with a seven-day course of oral carfecillin, infection eradication was achieved in 21 cases, yielding a clinical efficacy rate of 60% [1]. Among the subset of 12 cases where the causative pathogen was Pseudomonas aeruginosa, eradication was achieved in 8 patients, representing a 67% eradication rate specifically for this difficult-to-treat Gram-negative pathogen [1]. This performance is notable given that oral carbenicillin itself is not clinically viable due to negligible oral absorption. The urine concentrations achieved after 1000 mg oral doses were sufficient for treatment of Pseudomonas aeruginosa urinary infections, while serum levels were too low for systemic infections, confirming tissue-specific targeting [2].

Clinical efficacy Pseudomonas aeruginosa Urinary tract infection

Pharmacokinetic Comparability: Carfecillin vs. Carindacillin in Human Volunteers

The pharmacokinetics of carfecillin and carindacillin—two orally administered carbenicillin ester prodrugs—were compared in 10 human volunteers [1]. Pharmacokinetic parameters for both antibiotics were determined using an analog computer. From the pharmacokinetic point of view, no significant differences between the two carbenicillin esters were found [1]. This indicates that both prodrugs achieve comparable systemic exposure to carbenicillin following oral administration, suggesting that the choice between these two agents may be driven by factors such as tolerability, cost, formulation availability, or regulatory status rather than pharmacokinetic superiority of one over the other [1].

Pharmacokinetics Carbenicillin prodrugs Bioequivalence

Carfecillin CAS 27025-49-6: Research and Industrial Application Scenarios Based on Quantified Evidence


Oral Murine Infection Model Studies Requiring Carbenicillin-Class Gram-Negative Coverage Without Parenteral Dosing

In preclinical research settings where carbenicillin-class anti-Pseudomonas activity is required but parenteral administration is logistically impractical or confounds experimental design, oral carfecillin provides a validated alternative. The compound's demonstrated ability to achieve carbenicillin blood concentrations after oral dosing in mice and its near-equivalent in vivo efficacy compared to parenteral carbenicillin (ED50 of 260 mg/kg oral carfecillin vs. 240 mg/kg subcutaneous carbenicillin against E. coli 8 infection) supports its use in oral infection models [1].

Procurement for Studies Involving Mixed Gram-Positive and Gram-Negative Infections with Oral Dosing Requirements

For studies investigating infections with mixed bacterial populations that include both Gram-negative bacilli and Gram-positive cocci, carfecillin's differential activity profile is relevant. Under reduced-hydrolysis conditions, carfecillin exhibits 2-fold greater potency against Staphylococcus aureus (MIC 3.12 μg/mL) compared to carbenicillin (MIC 6.25 μg/mL) [2]. This differential may inform compound selection for assays where both Gram-negative and Gram-positive coverage is desired via oral administration.

Urinary Tract Pharmacokinetic/Pharmacodynamic Studies and Reference Standard Preparation

Carfecillin's well-characterized pharmacokinetic profile—including 6-hour urinary recovery of 30–40% in human studies and urine concentrations exceeding 1000 μg/mL after oral dosing [3]—supports its use as a reference compound in urinary tract PK/PD studies. The compound's tissue-specific targeting (high urinary concentrations with low systemic serum levels) makes it suitable for comparative studies of renally-excreted oral antibiotics or for establishing assay controls in urinary antibacterial activity testing [1].

Antibiotic Prodrug Research and β-Lactam Esterase-Dependent Activation Studies

Carfecillin serves as a model compound for studying prodrug strategies involving esterase-mediated activation in the gastrointestinal tract. Its hydrolysis characteristics—rapid enzymatic cleavage in intestinal mucosa and serum to liberate carbenicillin and phenol—are well-documented [1]. Researchers investigating novel oral prodrugs of poorly absorbed β-lactam antibiotics may use carfecillin as a historical comparator, given the extensive characterization of its absorption, hydrolysis, and tissue distribution profiles in multiple species (rat, dog, mouse, and human) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfecillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.